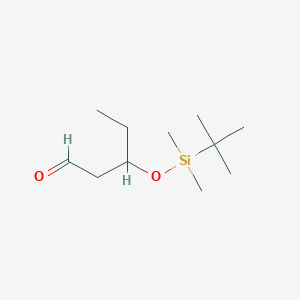

3-(tert-Butyldimethylsiloxy)pentanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

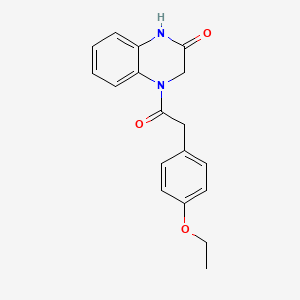

3-(tert-Butyldimethylsiloxy)pentanal is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.396. It is commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Synthesis Analysis

The synthesis of 3-(tert-Butyldimethylsiloxy)pentanal involves the use of 5-(tert-Butyldimethylsilyloxy)-1-pentanol . This compound participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .Molecular Structure Analysis

The molecular structure of 3-(tert-Butyldimethylsiloxy)pentanal consists of 11 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom. The structure contains total 52 bond(s); 22 non-H bond(s), 7 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic) and 1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(tert-Butyldimethylsiloxy)pentanal include a molecular weight of 216.396. It has a refractive index of 1.442, a boiling point of 140 °C/6 mmHg, and a density of 0.885 g/mL at 25 °C .Scientific Research Applications

Synthesis of Polyisobutylenes

3-(tert-Butyldimethylsiloxy)pentanal: is used in the synthesis of hydroxytelechelic polyisobutylenes. These polymers are synthesized by controlled cationic polymerization and then capped with the compound. The hydrolysis of these end-capped polyisobutylenes yields hydroxytelechelic polyisobutylene, which is confirmed by NMR analysis .

Polyurethane Production

The compound plays a role in the production of polyurethane. Polyisobutylene-based polyurethane, when synthesized using 3-(tert-Butyldimethylsiloxy)pentanal , exhibits greater acid resistance than commercial polyurethane. This makes it valuable for applications requiring chemical stability .

Material Science Research

In material science, 3-(tert-Butyldimethylsiloxy)pentanal is involved in the development of new materials with improved properties. Its role in modifying polymers can lead to materials with specific characteristics, such as enhanced durability or resistance to environmental factors .

Chemical Synthesis

This compound is a key reagent in chemical synthesis, particularly in the protection of alcohols and aldehydes during complex synthetic procedures. It helps in the stabilization of sensitive chemical groups and allows for selective reactions to occur .

Chromatography

In chromatography, 3-(tert-Butyldimethylsiloxy)pentanal can be used to modify the stationary phase or as a standard in the calibration of equipment. Its unique chemical structure makes it suitable for specific separation processes .

Analytical Chemistry

Analytical chemists use 3-(tert-Butyldimethylsiloxy)pentanal as a reference compound for method development and validation. Its well-defined properties aid in the accurate determination of other substances in complex mixtures .

Safety and Hazards

The safety data sheet for a similar compound, 5-(tert-Butyldimethylsilyloxy)-1-pentanol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUANBFMJXCZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=O)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyldimethylsiloxy)pentanal | |

CAS RN |

131049-92-8 |

Source

|

| Record name | 3-[(tert-butyldimethylsilyl)oxy]pentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B2766152.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)

![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2766165.png)

![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2766168.png)